6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
Description
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-11-17(20-8-4-7-19(2)9-10-20)18-16-6-5-14(21-3)12-15(13)16/h5-6,11-12H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYBQHGKIFQNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-4-methylquinoline with 4-methyl-1,4-diazepane under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and requires controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Dihydroquinoline derivatives
Substitution: Nitroquinolines, halogenated quinolines
Scientific Research Applications
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
2-methoxy-4-methylquinoline: A simpler derivative with similar structural features.
4-methyl-1,4-diazepane: A component of the compound, known for its use in medicinal chemistry.
Uniqueness
6-methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline stands out due to its unique combination of a quinoline ring and a diazepane moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
